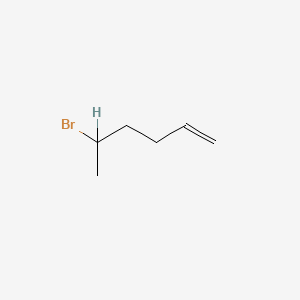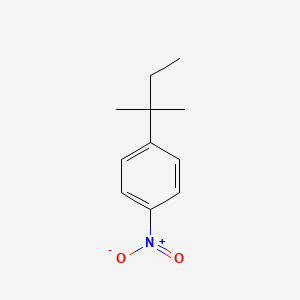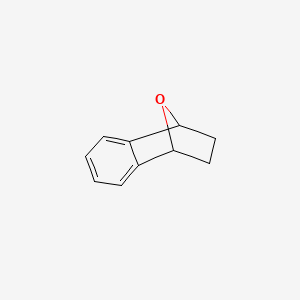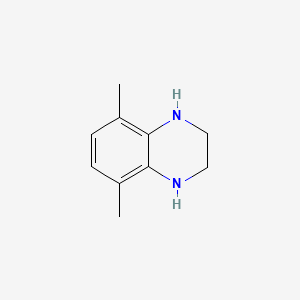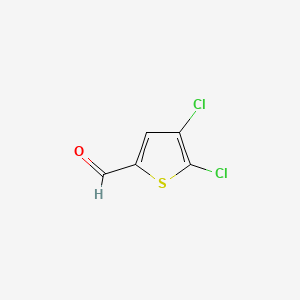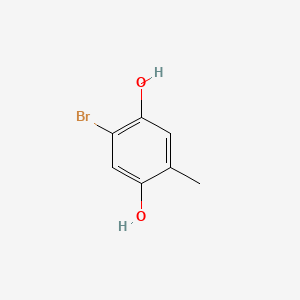
3-Phenylpropane-1-thiol
Overview
Description
3-Phenylpropane-1-thiol, also known as 3-phenylpropyl mercaptan, is a colorless to pale yellow liquid with a strong odor of garlic. It is found in many natural products including onions, garlic, and chives. The molecular weight of this compound is 152.26 .
Synthesis Analysis
This compound can be synthesized through several methods. One such method involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron (III) chloride (FeCl3) . Another method involves the synthesis of ®- and (S)-2-phenylpropane-1-thiol .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H12S/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 . Chemical Reactions Analysis
This compound can participate in ligand exchange reactions on thiolate-protected gold nanoclusters . This reaction is enabled by the chemical properties and flexible gold–sulfur interface of nanoclusters .Physical And Chemical Properties Analysis
This compound is a colorless to pale yellow liquid. It has a molecular weight of 152.26 .Scientific Research Applications
Catalysis and Synthesis
3-Phenylpropane-1-thiol has applications in catalysis and synthetic chemistry. For instance, it plays a role in regioselective formal hydroamination of styrenes, a process important for forming tetrazolothione moieties in an atom-efficient manner (Savolainen, Han, & Wu, 2014). Additionally, it is involved in the synthesis of specific chemical compounds, such as (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol, which has shown interesting electrochemical behaviors when self-assembled on gold (Sun Ru, Geng Jian-feng, W. Mei, & Gu Ren-ao, 2004).
Sensor Development
In sensor technology, this compound is utilized in creating polymeric fluorescence sensors. These sensors have applications in detecting specific ions, such as gold ions, demonstrating the versatility of this compound in sensor development (Cubuk, Kahraman, Yetimoğlu, & Kenan, 2014).
Nanotechnology
This compound also finds applications in nanotechnology, particularly in the synthesis of atomically precise metal nanoclusters. Its ability to stabilize and functionalize metal nanoclusters is critical for exploring new materials with potential applications in areas such as catalysis and sensing (Bootharaju, Dey, Gevers, Hedhili, Basset, & Bakr, 2016).
Green Chemistry
This compound also contributes to the field of green chemistry. It's used in coupling reactions with α-amino acids to produce dipeptides in an environmentally friendly manner, demonstrating its role in sustainable synthetic methodologies (Ezawa, Jung, Kawashima, Noguchi, & Imai, 2017).
Mechanism of Action
Target of Action
3-Phenylpropane-1-thiol, also known as Benzenepropanethiol, is a thiol compound. Thiol compounds are known to interact with metal ions and metal surfaces, making them potential targets . In the context of nanotechnology, thiol-protected gold nanoclusters are a subject of interest .
Mode of Action
Thiol compounds generally interact with their targets through a process called ligand exchange . This process is believed to follow an SN2-like mechanism, which is supported by both experimental and computational studies .
Biochemical Pathways
Thiol compounds are known to play a role in the phenylpropanoid biosynthesis pathway . This pathway generates a wide array of secondary metabolites based on the intermediates of the shikimate pathway .
Pharmacokinetics
The compound’s physical properties such as its density (0996g/cm3), boiling point (2422ºC at 760mmHg), and molecular weight (15225700) could influence its bioavailability .
Result of Action
Thiol compounds are known to have various effects depending on their specific structures and the environment in which they are present .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions or surfaces can facilitate the interaction of thiol compounds with their targets . Additionally, factors such as pH, temperature, and the presence of other chemicals can also affect the compound’s action .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Phenylpropane-1-thiol plays a significant role in biochemical reactions, particularly those involving thiol groups. Thiol groups are known for their ability to form disulfide bonds, which are crucial in protein folding and stability. This compound can interact with various enzymes, proteins, and other biomolecules through its thiol group. For instance, it can participate in redox reactions, acting as a reducing agent. It can also form covalent bonds with cysteine residues in proteins, potentially altering their function and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modifying the redox state of signaling molecules. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes. These effects can lead to changes in cell function, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of disulfide bonds with cysteine residues in proteins, which can lead to changes in protein structure and function. This compound can also act as an inhibitor or activator of enzymes by binding to their active sites. Furthermore, this compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of oxidizing agents. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity. These temporal effects are important to consider in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage and apoptosis. The threshold for these effects depends on the specific animal model and experimental conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the thiol group to form sulfoxides and sulfones. These metabolites can further participate in various biochemical reactions, including conjugation with glutathione. The metabolic pathways of this compound can influence its overall biological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, it can interact with transport proteins and binding proteins, which facilitate its movement within the cell. The distribution of this compound can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with various biomolecules. It can be found in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins. Additionally, this compound can localize to the endoplasmic reticulum and mitochondria, where it participates in redox reactions and protein folding. The specific localization of this compound can affect its activity and function within the cell .
Properties
IUPAC Name |
3-phenylpropane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSDGVJFDZRIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179464 | |
| Record name | 3-Phenylpropane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24734-68-7 | |
| Record name | Benzenepropanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24734-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024734687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpropane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEPROPANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A56UF58KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

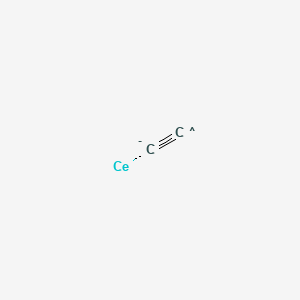

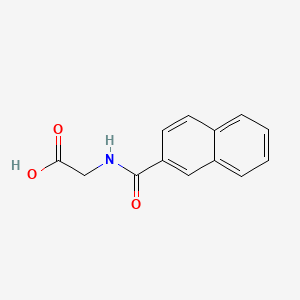
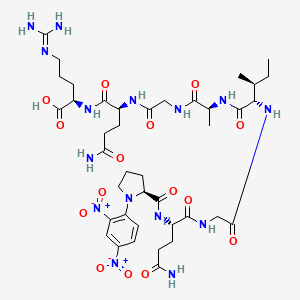
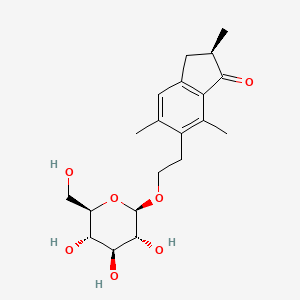
![Dinaphtho[8,1,2-abc:8',1',2'-jkl]coronene](/img/structure/B1607037.png)
